BenchChemオンラインストアへようこそ!

Acarviosine-glucose

α‑Glucosidase inhibition enzyme kinetics acarbose comparator

Acarviosine‑glucose (AcvGlc, CAS 68128‑53‑0) is a pseudotrisaccharide formed when Bacillus stearothermophilus maltogenic amylase hydrolyses the first glycosidic linkage of acarbose, releasing glucose and the acarviosine–glucose core. Structurally, it lacks one glucose residue compared to the parent pseudotetrasaccharide acarbose, which fundamentally alters its inhibition spectrum across α‑glucosidase families, α‑amylase, and cyclomaltodextrin glucanosyltransferase (CGTase).

Molecular Formula C19H33NO13
Molecular Weight 483.5 g/mol
CAS No. 68128-53-0
Cat. No. B3029497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcarviosine-glucose
CAS68128-53-0
Molecular FormulaC19H33NO13
Molecular Weight483.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)NC2C=C(C(C(C2O)O)O)CO
InChIInChI=1S/C19H33NO13/c1-6-11(20-8-2-7(3-21)12(26)16(30)13(8)27)15(29)17(31)19(32-6)33-18(10(25)5-23)14(28)9(24)4-22/h2,4,6,8-21,23-31H,3,5H2,1H3/t6-,8+,9+,10-,11-,12-,13+,14-,15+,16+,17-,18-,19-/m1/s1
InChIKeyUMFZJPRJFORIIJ-BGDITRTQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acarviosine-glucose (CAS 68128-53-0): A Pseudotrisaccharide α‑Glucosidase Inhibitor Derived from Acarbose


Acarviosine‑glucose (AcvGlc, CAS 68128‑53‑0) is a pseudotrisaccharide formed when Bacillus stearothermophilus maltogenic amylase hydrolyses the first glycosidic linkage of acarbose, releasing glucose and the acarviosine–glucose core [1]. Structurally, it lacks one glucose residue compared to the parent pseudotetrasaccharide acarbose, which fundamentally alters its inhibition spectrum across α‑glucosidase families, α‑amylase, and cyclomaltodextrin glucanosyltransferase (CGTase) [2]. As both an acarbose impurity (EP Impurity D) and a stand‑alone bioactive molecule, AcvGlc is supplied primarily for research use in enzymology, structural biology, and metabolic disease studies [3].

Why Acarviosine‑glucose Cannot Be Substituted by Acarbose or Isoacarbose in Research Procurement


Acarbose, isoacarbose, and acarviosine‑glucose all contain the acarviosine pharmacophore, yet their differing saccharide chain lengths produce divergent inhibition kinetics and enzyme selectivity profiles. AcvGlc is not a simple truncated acarbose; the missing reducing‑end glucose converts it into a family‑I‑selective α‑glucosidase inhibitor that discriminates enzyme subfamilies with Ki ratios spanning two orders of magnitude, whereas acarbose and isoacarbose cannot make this distinction [1]. In vivo, AcvGlc down‑regulates hepatic GLUT10 and up‑regulates intestinal GLUT12—a pattern not observed with acarbose [2]. Replacing AcvGlc with a generic α‑glucosidase inhibitor in mechanistic or drug‑discovery experiments would therefore yield non‑comparable data, as the quantitative evidence below establishes.

Quantitative Differentiation Evidence for Acarviosine‑glucose (CAS 68128‑53‑0) Versus Closest Analogs


430‑Fold Higher Potency Against Baker’s Yeast α‑Glucosidase Compared with Acarbose

In a head‑to‑head competitive inhibition assay, acarviosine‑glucose inhibited baker’s yeast α‑glucosidase 430 times more potently than acarbose [1]. The dramatic potency gain is attributed to the absence of the reducing‑end glucose, which allows AcvGlc to occupy the enzyme active site without steric hindrance.

α‑Glucosidase inhibition enzyme kinetics acarbose comparator

6‑Fold Better Inhibition of Cyclomaltodextrin Glucanosyltransferase (CGTase) Relative to Acarbose

AcvGlc inhibited CGTase 6‑fold more strongly than acarbose, whereas isoacarbose achieved only a 2‑fold improvement [1]. The data position AcvGlc as the most potent CGTase inhibitor among the three acarbose‑derived compounds.

CGTase inhibition starch‑modifying enzymes isoacarbose comparison

Isoacarbose‑to‑Acarviosine‑glucose Ki Ratio of 21–440 for Family I α‑Glucosidases

AcvGlc inhibited family I α‑glucosidases with Ki values of 0.35–3.0 μM, while isoacarbose required 21‑ to 440‑fold higher concentrations to achieve equivalent inhibition. Against family II enzymes, both compounds displayed similar Ki values (1.6–8.0 μM) [1]. This divergent behaviour allows AcvGlc to serve as a functional probe that cleanly separates the two α‑glucosidase families.

α‑Glucosidase classification enzyme family discrimination selectivity ratio

Superior In Vivo Hypoglycemic Effect with Distinct GLUT Transporter Modulation Compared with Acarbose

In db/db mice, dietary AcvGlc (50 and 100 mg/100 g diet) reduced plasma glucose by 42% and 51% (p<0.0001), and its hypoglycemic and hypotriglyceridemic effects were slightly but significantly greater than those of acarbose (p<0.0001) in C57BL/6J mice [1]. Crucially, AcvGlc decreased hepatic GLUT10 expression while increasing intestinal GLUT12—a regulatory pattern not elicited by acarbose.

in vivo antidiabetic glucose transporters metabolic modulation

Resistance to Pancreatic α‑Amylase Hydrolysis: A Mechanistic Differentiator from Acarbose

At 1.38 Å resolution, the X‑ray structure of the porcine pancreatic α‑amylase–acarviosine‑glucose complex showed that the inhibitor occupies the active site without undergoing hydrolysis, whereas acarbose is enzymatically rearranged by human pancreatic α‑amylase [1]. This resistance makes AcvGlc a non‑hydrolysable probe for structural and mechanistic studies.

X‑ray crystallography enzyme–inhibitor complex structural stability

Highest‑Value Procurement Scenarios for Acarviosine‑glucose (CAS 68128‑53‑0)


α‑Glucosidase Family Classification in Biochemical Research

AcvGlc’s 21‑ to 440‑fold Ki selectivity for family I over family II α‑glucosidases, versus isoacarbose [4], makes it the definitive small‑molecule probe for enzyme family assignment. Laboratories performing α‑glucosidase phylogeny or functional annotation should procure AcvGlc as a discriminatory standard.

Potent Yeast α‑Glucosidase Inhibition for Fungal Enzyme Studies

With 430‑fold greater potency than acarbose against baker’s yeast α‑glucosidase [4], AcvGlc is the inhibitor of choice for yeast‑based enzymology, antifungal target validation, and inhibitor screening programmes that require robust, reproducible inhibition.

In Vivo Metabolic Studies Requiring Superior Hypoglycemic Activity and GLUT Modulation

AcvGlc delivers a significantly greater plasma‑glucose reduction than acarbose and uniquely regulates GLUT10 and GLUT12 in diabetic mouse models [4]. Researchers investigating glucose‑transporter biology or next‑generation antidiabetic agents should use AcvGlc for its differentiated pharmacodynamic profile.

Structural Biology of α‑Amylase–Inhibitor Complexes

Unlike acarbose, AcvGlc resists enzymatic hydrolysis when bound to porcine pancreatic α‑amylase, as demonstrated by 1.38 Å X‑ray crystallography [4]. This property makes it the preferred ligand for co‑crystallisation and cryo‑EM studies aimed at resolving stable enzyme–inhibitor complexes.

Quote Request

Request a Quote for Acarviosine-glucose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.